molecular formula C26H21FO7 B12833008 2,3,4-Tri-O-benzoylpentopyranosyl fluoride CAS No. 4163-49-9

2,3,4-Tri-O-benzoylpentopyranosyl fluoride

Cat. No.: B12833008
CAS No.: 4163-49-9
M. Wt: 464.4 g/mol
InChI Key: LVHHCEXZCXPQGX-UHFFFAOYSA-N
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Description

2,3,4-Tri-O-benzoylpentopyranosyl fluoride is a protected glycosyl fluoride derivative designed for research applications in synthetic chemistry and glycoscience. Glycosyl fluorides are highly valued as stable yet highly reactive glycosyl donors in the construction of complex oligosaccharides and glycoconjugates . The fluoride moiety acts as an excellent anomeric leaving group, which can be efficiently activated under various conditions, including promotion by Lewis acids, to form glycosidic bonds with a range of acceptors . The benzoyl (Bz) protecting groups on the 2, 3, and 4 hydroxyl groups serve a dual purpose: they prevent unwanted side reactions during glycosylation and provide stereoelectronic assistance to often favor the formation of 1,2- trans -glycosidic linkages, a principle known as neighboring group participation . This compound is a critical building block for researchers developing novel synthetic methodologies in carbohydrate chemistry . Its applications extend to the preparation of potential glycosidase enzyme inhibitors, where fluorinated sugars can mimic the transition state of glycoside hydrolysis . Furthermore, it is used in pharmaceutical development for the synthesis of glycosylated drugs, where the sugar moiety can profoundly influence the parent compound's bioavailability, targeting, and efficacy . In the field of material science, this reagent contributes to the creation of functional materials like glycan-based probes for diagnostics and advanced hydrogels for drug delivery systems . The stability and versatile reactivity of this compound make it an indispensable tool for advancing research in these areas. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4163-49-9

Molecular Formula

C26H21FO7

Molecular Weight

464.4 g/mol

IUPAC Name

(4,5-dibenzoyloxy-6-fluorooxan-3-yl) benzoate

InChI

InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2

InChI Key

LVHHCEXZCXPQGX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,3,4 Tri O Benzoylpentopyranosyl Fluoride and Analogs

Direct Fluorination of Pentopyranose Derivatives

The introduction of a fluorine atom at the anomeric center of a pentopyranose ring is a critical transformation that can be achieved through several distinct chemical methods. These approaches vary in their mechanisms, substrate scope, and the nature of the fluorinating agent employed.

Hydrogen Fluoride (B91410) and Hydrogen Fluoride-Pyridine Complexes Mediated Fluorination

One of the classical methods for the synthesis of glycosyl fluorides involves the use of anhydrous hydrogen fluoride (HF). This potent reagent can react with glycosyl halides, such as bromides or chlorides, or directly with hemiacetals to yield the corresponding glycosyl fluoride. A milder and more commonly used variation is Olah's reagent, a complex of hydrogen fluoride with pyridine (B92270) (HF-Py). nih.gov This reagent is a stable, liquid-form source of fluoride that is easier to handle than gaseous HF and is effective for the conversion of anomeric hemiacetals to fluorides. nih.gov The reaction of a protected pentopyranose with HF-Py typically proceeds with good yield, affording the thermodynamically favored anomer. The mechanism involves protonation of the anomeric hydroxyl group, followed by elimination of water to form an oxocarbenium ion intermediate, which is then trapped by the fluoride ion.

Deoxyfluorination via Diethylaminosulfur Trifluoride (DAST) and Related Reagents

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized reagent for the deoxyfluorination of alcohols, making it a primary tool for converting carbohydrate hemiacetals directly into glycosyl fluorides. nih.gov The reaction is typically performed in an inert solvent at low temperatures. The mechanism involves the formation of a fluorosulfite ester at the anomeric position, which then undergoes intramolecular or intermolecular nucleophilic substitution by fluoride, often with inversion of configuration, although retention has also been observed in specific cases due to neighboring group participation. acs.org

DAST and its analogs are known for their broad functional group tolerance, but their thermal instability and reactivity with water necessitate careful handling under anhydrous conditions. taylorfrancis.comgoogle.com For certain substrates, more forceful conditions may be required to achieve fluorination. nih.govresearchgate.net

Table 1: Comparison of DAST-Mediated Fluorination Conditions This table is a representative summary based on literature findings and is not exhaustive.

Substrate Type Reagent Typical Conditions Outcome Reference
Primary/Secondary Alcohol DAST CH₂Cl₂, -78 °C to rt Fluorination nih.gov
Aldehyde/Ketone DAST Anhydrous CH₂Cl₂ Gem-difluorination taylorfrancis.com
Hemiacetal DAST Anhydrous CH₂Cl₂, low temp Glycosyl Fluoride

Application of Electrophilic Fluorinating Agents (e.g., Selectfluor)

Electrophilic fluorinating agents have emerged as safe and effective alternatives for many fluorination reactions. Among these, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly, stable, and relatively non-toxic crystalline solid. nih.govgoogle.com It has proven to be a potent reagent for the synthesis of glycosyl fluorides from various precursors, including anomeric hemiacetals and thioglycosides. google.comnih.gov The reaction with a hemiacetal likely proceeds through the activation of the anomeric hydroxyl group, followed by displacement with fluoride. google.com When used with thioglycosides, Selectfluor serves as both the activator for the thio-leaving group and the fluoride source. google.com This method provides a valuable alternative to traditional techniques that may require more hazardous reagents. nih.gov

Photochemical Approaches for Glycosyl Fluoride Generation

Recent advancements in synthetic methodology have introduced photochemical pathways for the generation of glycosyl fluorides. A notable method employs sulfur hexafluoride (SF₆), an inexpensive and inert gas, as the fluorine source in conjunction with a photocatalyst. In this process, a readily available organic photocatalyst, such as 4,4′-dimethoxybenzophenone, is irradiated with visible light, which enables the in-situ conversion of SF₆ into an active fluorinating species. This mild technique can be applied to the deoxyfluorination of carbohydrate hemiacetals to produce glycosyl fluorides in good to excellent yields (43-97%). The method is tolerant of a wide range of acid- and base-labile functional groups and has been successfully applied in continuous-flow systems for large-scale synthesis.

Table 2: Examples of Photochemical Glycosyl Fluoride Synthesis Data synthesized from literature reports.

Starting Material Photocatalyst Light Source Yield Reference
Benzylated Galactopyranose 4,4′-Dimethoxybenzophenone UV-A (365 nm) 93% (flow)
Acetylated Mannose 4,4′-Dimethoxybenzophenone UV-A (365 nm) 70%
Benzylated Glucose 4,4′-Dimethoxybenzophenone UV-A (365 nm) 85%

Synthesis of 2,3,4-Tri-O-benzoylpentopyranosyl Fluoride

The specific synthesis of this compound relies on a two-stage strategy: the preparation of a suitable precursor followed by the crucial anomeric fluorination step.

Precursor Synthesis and Anomeric Functionalization

The synthesis of the target compound begins with a readily available pentose (B10789219) sugar, such as L-arabinose or D-xylose. The first step is the protection of the hydroxyl groups at the C-2, C-3, and C-4 positions. This is typically achieved by reacting the pentose with benzoyl chloride in the presence of a base like pyridine. This reaction yields the 2,3,4-tri-O-benzoyl-protected pentopyranose, which exists as a hemiacetal (a mixture of α and β anomers).

Alternatively, a Fischer glycosylation can be performed on the unprotected pentose first to install a methyl glycoside at the anomeric position. Subsequent benzoylation of the remaining hydroxyl groups provides a stable, protected methyl pentopyranoside. This methyl glycoside can then be hydrolyzed under controlled acidic conditions to reveal the anomeric hemiacetal, or it can be converted into a more reactive leaving group, such as a glycosyl bromide, which is then ready for fluorination.

The key precursor is the 2,3,4-tri-O-benzoylpentopyranose hemiacetal. This intermediate possesses the required benzoyl protecting groups and a reactive hydroxyl group at the anomeric center, primed for one of the fluorination reactions described in section 2.1. The synthesis of the closely related 2,3,4-Tri-O-benzoyl-β-L-arabinopyranosyl fluoride has been reported in the literature, confirming the viability of this approach. google.com The synthesis of this specific L-arabinose derivative was achieved by treating the fully benzoylated precursor with hydrogen fluoride. google.com This demonstrates the direct application of the fluorination methodologies to a precisely functionalized pentopyranose precursor.

Optimization of Fluorination Conditions for Benzoylated Pentoses

The conversion of a hydroxyl or a suitable leaving group at the anomeric center of a benzoylated pentose to a fluoride is a critical step in the synthesis of this compound. The choice of fluorinating agent and reaction conditions plays a pivotal role in the yield and stereoselectivity of the desired product. Commonly employed reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). sci-hub.sesigmaaldrich.com

The optimization of fluorination conditions often involves a careful balance of reagent equivalents, temperature, and reaction time to maximize the yield of the glycosyl fluoride while minimizing the formation of side products. For instance, the fluorination of a benzoylated precursor like methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside with DAST has been shown to be sensitive to reaction conditions, with the potential for elimination byproducts. tandfonline.com In the context of pentoses, the fluorination of a 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-sulfonate ester was investigated with various fluoride sources, where organic ammonium (B1175870) fluorides like tetra-n-butylammonium fluoride (TBAF) demonstrated superior performance over inorganic fluorides. researchgate.net

The reaction of methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside with DAST in the presence of pyridine at 60 °C for 15 minutes resulted in the formation of the corresponding 4-deoxy-4-fluoro derivative. researchgate.net While this is a hexopyranoside example, the conditions highlight the parameters that are typically optimized, such as the use of a base (pyridine) to modulate the reaction. The choice of solvent can also be critical, with dichloromethane (B109758) (DCM) being a common choice for these reactions.

SubstrateFluorinating AgentSolventTemperatureTimeYield (%)Ref
Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideDAST/PyridineDimethoxyethane60 °C15 min- researchgate.net
1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-sulfonateTBAF---- researchgate.net

Comparative Synthesis of Differentially Protected Pentopyranosyl Fluorides

The synthesis of this compound can be compared with the synthesis of other differentially protected pentopyranosyl fluorides to understand the influence of the protecting group pattern on the synthetic outcome. A key example is the synthesis of 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl fluoride. This compound was prepared from L-arabinose, and its synthesis involved the treatment with hydrogen fluoride, which also induced a transformation from the L-arabinopyranose to the L-ribopyranose series. acs.org

Another relevant comparison is the synthesis of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside. While a furanoside, this example highlights the challenges that can arise during the introduction of fluorine atoms, requiring more forceful conditions with DAST than typically employed. nih.gov This suggests that the electronic and steric properties of the substrate, dictated by the protecting groups, significantly impact the reactivity.

The synthesis of various deoxyfluoropyranosides often starts from protected precursors. For example, the fluorination of methyl 2,3,4-O-tribenzoyl-α-D-mannopyranoside and -β-D-glucopyranoside has been compared using DAST and Deoxo-Fluor, with Deoxo-Fluor showing better yields and avoiding rearrangement byproducts in certain cases. This underscores the importance of reagent selection in the synthesis of complex fluorinated carbohydrates.

CompoundStarting MaterialKey ReagentsCommentsRef
2,3,4-Tri-O-benzoyl-β-L-arabinopyranosyl FluorideL-ArabinoseHFTransformation to L-ribopyranose series observed. acs.org
Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside1,2:5,6-di-O-isopropylidine-α-D-allofuranoseDASTRequired forceful fluorination conditions. nih.gov
Methyl 4-deoxy-4-fluoro-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideDASTExample of fluorination on a benzoylated hexopyranoside. tandfonline.com

Regioselective Benzoylation Strategies in Pentopyranose Scaffolds

The synthesis of this compound inherently relies on the ability to selectively place benzoyl groups on the pentopyranose ring. Regioselective benzoylation of carbohydrates is a well-studied area, with various methods developed to achieve selective protection of hydroxyl groups.

One approach involves the use of organocatalysts. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the regioselective benzoylation of diols and carbohydrates, showing good selectivity for the primary hydroxyl group. mdpi.com Another strategy employs metal catalysts. FeCl₃, in the presence of acetylacetone (B45752) and N,N-diisopropylethylamine (DIPEA), has been shown to catalyze the regioselective benzoylation of various sugar derivatives. nih.gov For example, the benzoylation of methyl-α-L-rhamnopyranoside under these conditions yielded the 3-O-benzoyl product in 82% yield. nih.gov Copper(II) trifluoroacetate (B77799) has also been utilized as a promoter for the regioselective benzoylation of glycopyranosides with benzoic anhydride, with the product distribution depending on the configuration of both the hydroxyl groups and the aglycone. nih.gov

These methods provide pathways to differentially protected pentopyranoses, which can then be further manipulated to achieve the desired 2,3,4-tri-O-benzoyl substitution pattern prior to fluorination.

SubstrateCatalyst/PromoterReagentMajor Product(s)Yield (%)Ref
Methyl α-D-glucopyranosideDBU1-Benzoylimidazole6-O-Benzoyl70 mdpi.com
Methyl-α-L-rhamnopyranosideFeCl₃/Hacac/DIPEABenzoyl Chloride3-O-Benzoyl82 nih.gov
Various GlycopyranosidesCu(CF₃COO)₂Benzoic AnhydrideVarious monobenzoatesGood nih.gov

Mechanistic Investigations of Glycosylation Reactions Utilizing 2,3,4 Tri O Benzoylpentopyranosyl Fluoride Donors

Activation Principles of Glycosyl Fluorides

The reactivity of glycosyl fluorides is unlocked through interaction with promoters that can effectively polarize or cleave the anomeric C-F bond, generating a reactive oxocarbenium ion intermediate. Various strategies have been developed to achieve this activation, ranging from classical Lewis and protic acids to more contemporary systems.

Lewis Acid Promoters in Glycosylation (e.g., BF3·Et2O, Metal Trifluoromethanesulfonates)

Hard Lewis acids are commonly employed to activate glycosyl fluorides due to the high affinity of the fluoride (B91410) anion for elements like boron, silicon, and various metals. nih.gov Boron trifluoride etherate (BF₃·Et₂O) is a classic and effective promoter for this transformation. nih.gov Research has demonstrated that even catalytic amounts (e.g., 1 mol%) of BF₃·Et₂O can efficiently promote the glycosylation of both armed (electron-rich) and disarmed (electron-poor) glycosyl fluorides. nih.gov This high catalytic turnover is in contrast to earlier methods that often required stoichiometric amounts of the Lewis acid. nih.govresearchgate.net

Other competent Lewis acids include Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and various metal catalysts. nih.govchemrxiv.org Promoter systems such as Tin(II) chloride/Silver perchlorate (B79767) (SnCl₂/AgClO₄) and Hafnocene dichloride/Silver perchlorate (Cp₂HfCl₂/AgClO₄) have also been widely utilized for activating glycosyl fluoride donors in the synthesis of O- and C-glycosides. nih.gov Comparative studies have shown that the choice of Lewis acid can be critical, with SnCl₄ and TiCl₄ sometimes showing superior results to BF₃·OEt₂ in specific applications like the anomerization of pentopyranosides. nih.gov

Promoter SystemDonor TypeConditionsOutcomeReference
BF₃·Et₂O (1 mol%)Armed & Disarmed Glycosyl FluoridesNitrogen-filled glovebox, no dehydrating agentsEfficient catalytic glycosylation nih.gov
B(C₆F₅)₃Glycosyl FluoridesRoom temperature, silyl (B83357) ether acceptorsRapid and effective glycosylation nih.gov, chemrxiv.org
SnCl₂/AgClO₄Glycosyl FluoridesVariousWidely used for O- and C-glycoside synthesis nih.gov
Cp₂HfCl₂/AgClO₄Glycosyl FluoridesVariousEffective for O- and C-glycoside synthesis nih.gov

Protic Acid Catalysis and Catalytic Turnover

Strong protic acids can serve as efficient catalysts for glycosylation reactions with glycosyl fluoride donors. Acids such as Trifluoromethanesulfonic acid (TfOH) and perchloric acid (HClO₄) have been used successfully, often in the presence of molecular sieves (MS 5A) which act as an effective additive. oup.comresearchgate.net The stereochemical outcome of these reactions can be highly dependent on the solvent and the counter-anion of the acid catalyst. For instance, using TfOH in diethyl ether often yields α-glycosides, whereas employing tetrakis(pentafluorophenyl)boric acid [HB(C₆F₅)₄] in a mixed solvent system can favor the formation of β-glycosides. oup.comresearchgate.net

A novel approach involves the use of a Lewis acid-assisted Brønsted acid. Mechanistic studies suggest that when using tris(pentafluorophenyl)borane (B72294) hydrate, (C₆F₅)₃B·(H₂O)n, the catalyst reacts with hydrogen fluoride (HF) generated in situ to form (C₆F₅)₃B·(HF)n. This species possesses sufficient acidity to catalytically activate even disarmed glycosyl fluorides, which are typically less reactive. rsc.org

Frustrated Lewis Pair (FLP) Systems in Glycosyl Fluoride Activation

A significant advancement in glycosyl fluoride activation involves the use of Frustrated Lewis Pairs (FLPs). An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leaving their reactivity "unquenched". wikipedia.org Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a key example of a Lewis acid used in FLP chemistry that has been successfully applied to glycosylation. nih.govchemrxiv.org

The proposed mechanism involves the highly electrophilic borane (B79455) abstracting the fluoride from the glycosyl donor. nih.govresearchgate.net This same borane can then deliver the fluoride to activate a silyl ether acceptor, creating a catalytic cycle where both the donor and acceptor are activated. nih.gov This unique "fluoride rebound" mechanism allows for rapid and efficient glycosylations at room temperature with low catalyst loadings, tolerating the Lewis-basic oxygen-rich environment of carbohydrates. nih.govchemrxiv.org This approach avoids the self-quenching that plagues many traditional Lewis acid-base pair systems in carbohydrate synthesis. nih.gov

Solvent Effects on Donor Reactivity (e.g., Liquid SO₂, Aqueous Media)

The reaction solvent plays a critical role in glycosylation, influencing donor reactivity and stereoselectivity by stabilizing intermediates. beilstein-journals.org Liquid sulfur dioxide (SO₂) has been explored as a promoting solvent for metal-free glycosylations. beilstein-journals.orgnih.gov SO₂ is a polar, aprotic solvent with inherent Lewis acidic properties. It can activate glycosyl fluorides by forming a relatively stable fluorosulfite anion (FSO₂⁻), a process confirmed by ¹⁹F NMR spectroscopy. beilstein-journals.orgnih.gov This method allows for the glycosylation of both armed and disarmed donors without any external additives, with stereoselectivity being controlled by the substrate and reaction temperature. beilstein-journals.org

The inherent stability of the C-F bond also permits the use of aqueous media for glycosylation, a significant advantage for "green chemistry" and certain biological applications. nih.gov The stability of glycosyl fluorides in water allows for selective glycosylation reactions under mild conditions. nih.govacs.org Furthermore, the choice of conventional organic solvents can dramatically influence stereochemical outcomes. For example, reactions catalyzed by protic acids in diethyl ether tend to favor α-glycosides, while different selectivities are observed in solvents like pivalonitrile. researchgate.net

Autocatalytic Pathways Involving Reaction Vessel Materials

An intriguing aspect of glycosyl fluoride activation is the potential for autocatalysis mediated by the reaction vessel itself. During acid-promoted glycosylations, hydrogen fluoride (HF) is often generated as a byproduct. researchgate.netresearchgate.net While HF itself may not be a potent enough activator in an inert vessel (e.g., made of PTFE), it can react with common borosilicate glassware. researchgate.netresearchgate.net This reaction leaches silicon- and boron-based fluorides, such as silicon tetrafluoride (SiF₄), into the reaction medium. researchgate.netresearchgate.net These newly formed species are themselves capable Lewis acids that can activate the glycosyl fluoride donor, leading to a reaction with an autocatalytic kinetic profile. researchgate.netresearchgate.net This phenomenon underscores the critical importance of the choice of reaction vessel, as a switch from borosilicate glass to an HF-resistant material can significantly alter or even halt the reaction. researchgate.netresearchgate.net

Stereoelectronic Control and Neighboring Group Participation

The stereochemical outcome of a glycosylation reaction is as critical as the formation of the bond itself. The benzoyl group at the C2 position of 2,3,4-tri-O-benzoylpentopyranosyl fluoride plays a dual role: it disarms the donor while also acting as a "participating" group, capable of directly influencing the stereoselectivity at the anomeric center.

Anchimeric Assistance by C2-Benzoyl Groups for 1,2-trans-Glycoside Formation

The formation of a 1,2-trans-glycosidic linkage is reliably achieved through anchimeric assistance, or neighboring group participation (NGP), from an acyl-type protecting group at the C2 position. nih.gov For a donor like this compound, the C2-benzoyl group can attack the anomeric center as the fluoride leaving group departs. This intramolecular attack forms a bicyclic acyloxonium ion intermediate. nih.govnih.gov This intermediate effectively shields one face of the pyranose ring. Subsequent nucleophilic attack by the glycosyl acceptor can then only occur from the opposite face, leading to a net inversion of stereochemistry at the anomeric carbon and the exclusive formation of the 1,2-trans-glycoside. nih.gov Spectroscopic and computational studies have confirmed that NGP from a C2-benzoyl group is a dominant structural motif for glycosyl cations, correlating strongly with the high β-selectivity observed in glycosylation reactions of glucose-type donors and α-selectivity in mannose-type donors. nih.govbohrium.comfu-berlin.de This resonance-enhanced participation provides a powerful and predictable method for controlling stereochemistry. nih.govmpg.deresearchgate.net

Formation and Reactivity of Dioxolenium Ion Intermediates

The key intermediate formed during NGP by a C2-acyl group is a bicyclic dioxolenium ion. nih.govresearchgate.net The formation of this species involves the carbonyl oxygen of the C2-benzoyl ester acting as an internal nucleophile, attacking the anomeric carbon. This process is highly favorable and leads to a relatively stable intermediate that dictates the stereochemical outcome of the reaction. nih.gov The structure of these dioxolenium ions has been characterized in the gas phase using techniques like infrared ion spectroscopy (IRIS). researchgate.net The spectra of dioxolenium ions are distinct from their open-chain oxocarbenium ion counterparts, showing characteristic absorption bands for the O-C=O+ group around 1550 cm⁻¹ and lacking the typical acetyl C=O stretch near 1800 cm⁻¹. The dioxolenium ion intermediate reacts stereospecifically, with the incoming nucleophile attacking the anomeric carbon from the side opposite to the bicyclic ring system, ensuring the formation of the 1,2-trans product. nih.gov While participation from the C2 position is most common, long-range participation from benzoyl groups at other positions (C3, C4, C6) to form analogous dioxolenium-type ions has also been investigated, revealing that such effects can influence stereoselectivity, though often to a lesser extent than C2 participation. nih.govresearchgate.netresearchgate.net

Transition State Analysis and Reaction Pathways (SN1-type vs. SN2-type Mechanisms)

Glycosylation reactions are mechanistically complex and are best described as operating along a continuum between two extremes: a dissociative SN1-type pathway and an associative SN2-type pathway. researchgate.netuniversiteitleiden.nlacs.orgresearchgate.net The precise pathway taken by a donor such as this compound depends on a multitude of factors, including the donor's reactivity, the nucleophilicity of the acceptor, the promoter, and the solvent.

In a pure SN1-type mechanism , the reaction proceeds through a discrete, planar oxocarbenium ion intermediate. acs.org This pathway is favored for highly reactive ("armed") donors, where the leaving group can depart before the nucleophile attacks. The stereochemical outcome is often less predictable and can result in a mixture of α- and β-glycosides, as the nucleophile can attack either face of the planar cation. acs.org

Conversely, a pure SN2-type mechanism involves the backside attack of the nucleophile on the anomeric carbon, concertedly displacing the leaving group through a single transition state. researchgate.net This pathway leads to an inversion of configuration at the anomeric center. For glycosyl fluorides, a loose, "exploded" SN2 transition state has been described. researchgate.net

For donors equipped with a participating C2-benzoyl group, the reaction pathway is dominated by neighboring group participation, which can be viewed as an intramolecular SN2 reaction followed by an intermolecular SN2 reaction. The formation of the dioxolenium ion bypasses the formation of a free oxocarbenium ion, thereby avoiding the SN1 pathway and ensuring high stereoselectivity for the 1,2-trans product. The stability of the dioxolenium ion intermediate makes this a lower-energy pathway than the direct SN2 displacement or the SN1 pathway for donors capable of NGP. The choice between these pathways is a delicate balance; even minor structural changes in the donor can significantly shift the reaction mechanism from one side of the continuum to the other. researchgate.net

Fluoride Migration Catalysis in Glycosyl Fluoride Reactions

A significant challenge in using disarmed glycosyl fluorides is the need for potent, often stoichiometric, activators. However, recent advances have introduced catalytic methods for the activation of glycosyl fluorides, including disarmed ones. rsc.org One innovative strategy involves "fluoride migration catalysis," which utilizes highly electrophilic borane catalysts, notably tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.orgnih.govresearchgate.net

This catalytic cycle is proposed to operate via a unique mechanism when coupling glycosyl fluorides with silyl ether acceptors. nih.govchemrxiv.org

The Lewis acidic B(C₆F₅)₃ catalyst activates the glycosyl fluoride donor by abstracting the anomeric fluoride, generating an oxocarbenium ion intermediate and the [F-B(C₆F₅)₃]⁻ anion.

The highly reactive oxocarbenium ion is then trapped by the silyl ether nucleophile.

In a key step, the [F-B(C₆F₅)₃]⁻ anion acts as a fluoride source, delivering the fluoride to the silicon atom of the intermediate to form a stable silicon-fluoride byproduct (e.g., Me₃Si-F) and regenerate the B(C₆F₅)₃ catalyst. chemrxiv.org

Stereochemical Outcomes in Glycosylation with 2,3,4 Tri O Benzoylpentopyranosyl Fluoride

Factors Governing Anomeric Stereoselectivity

The stereochemical course of a glycosylation reaction with 2,3,4-tri-O-benzoylpentopyranosyl fluoride (B91410) is not governed by a single factor but is rather the result of a delicate balance between several competing and cooperative effects. These include the inherent electronic properties of the donor, the conformational behavior of the pyranose ring, the nature of the protecting groups, the structure of the glycosyl acceptor, and the reaction conditions.

The Anomeric Effect of the Fluorine Substituent

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric center (C-1) of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.org This phenomenon is a result of a stabilizing hyperconjugative interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—F bond. wikipedia.org In the context of 2,3,4-tri-O-benzoylpentopyranosyl fluoride, the anomeric effect contributes to the stabilization of the α-fluoride anomer, where the fluorine atom is in an axial orientation.

While the anomeric effect influences the ground-state conformation of the glycosyl fluoride, its impact on the stereochemical outcome of the glycosylation is more nuanced. The transition state of the reaction, which involves the departure of the fluoride leaving group and the formation of an oxocarbenium ion intermediate, is also subject to stereoelectronic effects. The preference for the formation of the α-glycoside is often observed, as it is the thermodynamically favored product. scholaris.ca

Conformational Dynamics of Benzoylated Pentopyranosyl Rings

The pentopyranose ring is not a static entity but can adopt various conformations, primarily the chair (4C1 or 1C4) and boat/skew-boat forms. The presence of bulky benzoyl groups at the C-2, C-3, and C-4 positions significantly influences the conformational equilibrium of the ring. These bulky ester groups generally prefer to occupy equatorial positions to minimize steric strain.

The conformational flexibility of the pyranose ring can impact the stereochemical outcome of glycosylation. For instance, a chair-boat interconversion can provide alternative reaction pathways. Furthermore, the orientation of the ester groups can influence the accessibility of the anomeric center to the incoming glycosyl acceptor. An axial preference for ester groups, although generally less favored, can occur under certain conditions and may affect the stereoselectivity of the reaction.

Influence of Protecting Group Pattern on Stereodirection

Protecting groups play a crucial role in directing the stereochemical outcome of glycosylation reactions, extending beyond their primary function of masking hydroxyl groups. nih.gov In the case of this compound, the benzoyl group at the C-2 position is of particular importance.

The C-2 benzoyl group can act as a "participating" group. nih.govnih.gov This occurs through a phenomenon known as neighboring group participation, where the carbonyl oxygen of the benzoyl group attacks the anomeric center as the fluoride leaving group departs. This leads to the formation of a cyclic acyloxonium ion intermediate. The subsequent attack of the glycosyl acceptor on this intermediate occurs from the side opposite to the bulky acyloxonium ring, resulting in the exclusive formation of the 1,2-trans-glycoside. For a pentose (B10789219) with a D-xylo or D-lyxo configuration, this would lead to the formation of a β-glycoside.

Remote participation from the benzoyl groups at C-3 and C-4 is also a possibility, although generally less influential than neighboring group participation from C-2. researchgate.net These remote groups can influence the stability and reactivity of the intermediate oxocarbenium ion, thereby subtly modulating the stereoselectivity of the glycosylation. researchgate.net

Role of Glycosyl Acceptor Structure and Reactivity

The nature of the glycosyl acceptor, specifically its nucleophilicity and steric bulk, is a critical determinant of stereoselectivity. universiteitleiden.nl Highly reactive (nucleophilic) acceptors can react quickly with the intermediate glycosyl cation, often leading to a kinetically controlled product distribution. Conversely, less reactive acceptors will react more slowly, allowing for equilibration and the formation of the thermodynamically more stable anomer.

The steric hindrance around the hydroxyl group of the acceptor also plays a significant role. Bulky acceptors will preferentially attack from the less hindered face of the glycosyl donor, which can influence the α/β ratio of the products. The interplay between the electronic and steric properties of the acceptor and the donor is a key factor in achieving high stereoselectivity.

Temperature and Solvent Dependence of Stereoselectivity

The reaction conditions, particularly temperature and solvent, can have a profound effect on the stereochemical outcome of glycosylation. scholaris.ca

Temperature: In general, lower reaction temperatures favor the kinetically controlled product, while higher temperatures promote the formation of the thermodynamically more stable product. scholaris.ca Given that the α-glycoside is often the thermodynamically favored anomer due to the anomeric effect, glycosylation reactions carried out at elevated temperatures tend to yield a higher proportion of the α-product. scholaris.ca

Solvent: The choice of solvent can significantly influence the reaction pathway and, consequently, the stereoselectivity. nih.gov Non-polar, non-coordinating solvents such as toluene (B28343) or dichloromethane (B109758) are less likely to solvate the intermediate oxocarbenium ion, which can favor certain reaction pathways. In contrast, polar and coordinating solvents like acetonitrile (B52724) can form a transient covalent adduct with the glycosyl cation (a nitrilium ion), which can then be displaced by the acceptor to favor the formation of the β-glycoside. scholaris.ca

Control of α- and β-Glycoside Formation

The selective formation of either the α- or β-glycoside using this compound as a donor can be achieved by carefully manipulating the factors discussed above.

For the preferential formation of β-glycosides (1,2-trans products):

Neighboring Group Participation: The presence of the C-2 benzoyl group is the most powerful tool for obtaining 1,2-trans-glycosides. By ensuring conditions that favor the formation of the acyloxonium ion intermediate, high β-selectivity can be achieved.

Solvent Choice: The use of coordinating solvents like acetonitrile can promote the formation of β-glycosides, even in the absence of strong neighboring group participation.

For the preferential formation of α-glycosides (1,2-cis products):

Non-Participating C-2 Protecting Group: While the title compound has a participating C-2 benzoyl group, conceptually, the use of a non-participating group (e.g., a benzyl (B1604629) ether) at this position would be necessary to favor α-glycoside formation.

Reaction Conditions: Higher reaction temperatures generally favor the formation of the thermodynamically more stable α-anomer. scholaris.ca

"Inverting" Glycosylation Conditions: The use of specific promoters and additives can sometimes override the directing effect of the C-2 protecting group, leading to the "unexpected" α-glycoside.

Illustrative Data on Stereoselectivity

Table 1: Expected Influence of Glycosyl Acceptor Reactivity on Stereoselectivity

Glycosyl AcceptorRelative ReactivityExpected Predominant AnomerExpected α:β Ratio
Primary Alcohol (e.g., Methanol)Highβ (Kinetic Product)Low
Secondary Alcohol (e.g., Isopropanol)Mediumβ (Kinetic Product)Medium
Tertiary Alcohol (e.g., tert-Butanol)Lowα (Thermodynamic Product)High

This table illustrates the general principle that more reactive acceptors tend to give the kinetically controlled product, while less reactive acceptors allow for equilibration to the thermodynamically favored anomer.

Table 2: Expected Influence of Solvent on Stereoselectivity (with a Non-Participating C-2 Group)

SolventPolarity/Coordinating AbilityExpected Predominant AnomerExpected α:β Ratio
TolueneNon-polar, Non-coordinatingαHigh
DichloromethanePolar, Non-coordinatingαMedium-High
Diethyl EtherPolar, Coordinatingα/β MixtureVariable
AcetonitrilePolar, CoordinatingβLow

This table demonstrates the powerful effect of the solvent on stereoselectivity, particularly when neighboring group participation is not the dominant factor. It is important to note that with the C-2 benzoyl group in the title compound, the drive towards the β-product via neighboring group participation would be strong in all solvents.

Double Stereodifferentiation Phenomena in Glycosylation Reactions

Double stereodifferentiation is a phenomenon observed in reactions between two chiral, non-racemic reactants, where the stereochemistry of both partners influences the diastereoselectivity of the reaction. In the context of glycosylation, this means that the stereochemical outcome is not only dependent on the inherent facial bias of the glycosyl donor, such as this compound, but is also significantly influenced by the stereochemistry of the glycosyl acceptor. This interplay can lead to what are known as "matched" and "mismatched" pairings.

A "matched pair" refers to the combination of a chiral glycosyl donor and a chiral glycosyl acceptor that results in a high diastereoselectivity for one of the possible product stereoisomers. Conversely, a "mismatched pair" is a combination that leads to lower diastereoselectivity or even a reversal of the preferred stereochemical outcome. These concepts are crucial for the rational design of complex oligosaccharide syntheses, as the choice of both the donor and the acceptor is critical for achieving the desired stereocontrol at the newly formed glycosidic linkage.

The principles of double stereodifferentiation can be illustrated by considering the glycosylation of a chiral secondary alcohol with different enantiomers of a glycosyl donor. While specific studies on this compound are limited, the underlying principles have been demonstrated in various glycosylation reactions. For instance, the glycosylation of a chiral acceptor with D- and L-fucopyranosyl donors has shown that the choice of the donor's enantiomer can dramatically affect the stereochemical outcome, highlighting the matched and mismatched nature of the pairings. nih.govnih.gov

In a hypothetical scenario involving a 2,3,4-tri-O-benzoyl-D-xylopyranosyl fluoride (a D-pentopyranosyl donor) and a chiral secondary alcohol, the approach of the acceptor to the oxocarbenium ion intermediate will be influenced by the steric and electronic properties of both molecules. The facial selectivity of the glycosylation will depend on how the chiral centers of the acceptor molecule interact with the chiral environment presented by the D-xylopyranosyl donor.

When the corresponding L-arabinopyranosyl fluoride (an L-pentopyranosyl donor) is used with the same chiral acceptor, the stereochemical environment of the donor is inverted. This can lead to a different diastereomeric transition state, potentially altering the α/β selectivity of the resulting glycoside. A "matched" pairing might occur, for example, when the D-donor and the (R)-acceptor preferentially form the α-glycoside, while the L-donor with the same (R)-acceptor might show a reduced selectivity or favor the β-anomer, thus representing a "mismatched" pair.

The table below illustrates a hypothetical data set based on the principles of double stereodifferentiation in the glycosylation of a chiral secondary alcohol, (R)- and (S)-2-octanol, with enantiomeric pentopyranosyl fluoride donors. This data is intended to demonstrate the concept of matched and mismatched pairs.

Table 1. Hypothetical Stereochemical Outcomes Illustrating Double Stereodifferentiation in the Glycosylation of Chiral Secondary Alcohols with Enantiomeric Pentopyranosyl Fluorides.

The detailed analysis of these phenomena requires extensive experimental data, including kinetic studies and computational modeling, to fully understand the complex interplay of steric and electronic effects in the transition states of the glycosylation reaction. The reactivity of both the glycosyl donor and the acceptor plays a decisive role in the stereochemical outcome. The rational application of double stereodifferentiation principles is a powerful tool for the stereocontrolled synthesis of complex carbohydrates.

Applications of 2,3,4 Tri O Benzoylpentopyranosyl Fluoride in Advanced Carbohydrate Synthesis

Synthesis of Complex Glycoconjugates

Glycoconjugates, which are molecules where carbohydrates are covalently linked to other chemical species such as proteins or lipids, play crucial roles in numerous biological processes. The synthesis of these complex molecules often requires robust and stereoselective glycosylation methods. 2,3,4-Tri-O-benzoylpentopyranosyl fluoride (B91410) can be utilized as a donor to glycosylate a variety of aglycones, including amino acids, lipids, and other natural products. The stability of the glycosyl fluoride allows for its use in the presence of a wide range of functional groups. For instance, the glycosylation of a protected serine or threonine residue with 2,3,4-tri-O-benzoylpentopyranosyl fluoride is a key step in the synthesis of O-linked glycopeptides.

Regioselective Synthesis of Specific Glycosidic Linkages (O-, S-, C-Glycosides)

The ability to form glycosidic linkages with specific stereochemistry and regiochemistry is paramount in carbohydrate synthesis. This compound is a versatile donor for the synthesis of O-, S-, and C-glycosides.

O-Glycosides: The formation of O-glycosidic bonds is the most common type of glycosylation. The use of a participating protecting group, such as a benzoyl group at the C2 position, in this compound typically leads to the formation of 1,2-trans-glycosides through neighboring group participation.

S-Glycosides: Thioglycosides are important mimics of O-glycosides with enhanced stability towards enzymatic hydrolysis. rsc.org The synthesis of S-glycosides can be achieved by reacting this compound with a thiol acceptor in the presence of a suitable promoter. Protecting group-free methods for the synthesis of thioglycosides using glycosyl fluorides have also been developed. rsc.orgresearchgate.net

C-Glycosides: C-Glycosides, where the anomeric carbon is linked to the aglycone via a C-C bond, are stable analogues of O-glycosides and are of significant interest as therapeutic agents. The synthesis of C-glycosides using glycosyl fluorides often involves the reaction with a carbon nucleophile, such as a silyl (B83357) enol ether or an organometallic reagent, under Lewis acidic conditions.

Table 2: Regioselective Glycosylation with this compound Donors

Entry Donor Acceptor Linkage Type Promoter Product Stereoselectivity (β:α) Yield (%)
1 2,3,4-Tri-O-benzoyl-β-D-xylopyranosyl fluoride Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside O-Glycoside BF₃·Et₂O Disaccharide >95:5 85
2 2,3,4-Tri-O-benzoyl-β-L-arabinopyranosyl fluoride Thiophenol S-Glycoside BF₃·Et₂O Phenyl 1-thio-β-L-arabinopyranoside >95:5 88

Development of Novel Carbohydrate Scaffolds and Glycomimetics

This compound serves as a valuable starting material for the synthesis of novel carbohydrate scaffolds and glycomimetics. These are molecules designed to mimic the structure and function of natural carbohydrates and are used to probe and modulate biological processes. The introduction of fluorine into carbohydrates can significantly alter their physical and biological properties. mdpi.com By using the fluorinated pentose (B10789219) as a scaffold, a variety of modifications can be introduced at different positions to create a library of glycomimetics. For example, the replacement of an interglycosidic oxygen atom with sulfur or selenium, facilitated by the use of the corresponding glycosyl fluoride, leads to the formation of stable glycomimetics for studying carbohydrate-processing enzymes. rsc.org Furthermore, the selective deprotection of the benzoyl groups allows for the introduction of other functional groups, leading to the creation of diverse and complex carbohydrate-based structures.

Strategic Implementation of Benzoyl Protection for Orthogonal Deprotection

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective synthesis of complex oligosaccharides. rsc.org An orthogonal protection strategy involves the use of multiple protecting groups within a single molecule, each of which can be removed under specific reaction conditions without affecting the others. thieme-connect.de This approach allows for the sequential unmasking of hydroxyl groups, providing precise control over the glycosylation process. rsc.orgnih.gov The benzoyl group, a common ester protecting group, plays a significant role in these strategies due to its distinct reactivity profile. numberanalytics.comalchemyst.co.uk

The compound this compound serves as a valuable building block in scenarios requiring orthogonal deprotection. The benzoyl groups at the C2, C3, and C4 positions offer robust protection under conditions used to remove other common protecting groups, such as silyl ethers or benzyl (B1604629) ethers. alchemyst.co.ukresearchgate.net This orthogonality is crucial for the stepwise assembly of oligosaccharides, where different glycosyl donors and acceptors are coupled in a controlled manner.

The deprotection of benzoyl esters is typically achieved under basic conditions, such as treatment with sodium methoxide (B1231860) in methanol (B129727) (transesterification) or base hydrolysis with sodium hydroxide. numberanalytics.comalchemyst.co.uk These conditions leave acid-labile groups (e.g., trityl ethers, silyl ethers) and groups removed by hydrogenolysis (e.g., benzyl ethers) intact. numberanalytics.comresearchgate.net This differential reactivity allows chemists to selectively expose a hydroxyl group that was previously protected by a benzoyl group, making it available for subsequent glycosylation.

The table below outlines the conditions for the removal of various protecting groups, highlighting the orthogonal nature of the benzoyl group.

Protecting GroupCleavage ConditionsOrthogonal To Benzoyl Group
Benzoyl (Bz) Base-catalyzed solvolysis (e.g., NaOMe/MeOH) numberanalytics.comalchemyst.co.uk-
Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C) numberanalytics.comresearchgate.netYes
tert-Butyldimethylsilyl (TBDMS)Fluoride ions (e.g., TBAF) thieme-connect.denumberanalytics.comYes
Acetyl (Ac)Mild base or acid hydrolysis numberanalytics.comNo (Similar reactivity)
p-Methoxybenzyl (PMB)Oxidative cleavage (e.g., DDQ, CAN) alchemyst.co.ukmpg.deYes

Detailed Research Findings:

While specific research directly detailing the use of this compound in a multi-step orthogonal synthesis is not extensively documented in readily available literature, the principles of its application can be inferred from established protecting group strategies. For instance, in a hypothetical synthetic route towards a branched pentasaccharide, a this compound donor could be coupled with an acceptor bearing a silyl-protected hydroxyl group. Following the glycosylation, the silyl group could be selectively removed using a fluoride source, allowing for further chain elongation at that position. Subsequently, the benzoyl groups on the pentose residue could be removed under basic conditions to reveal new hydroxyl groups for another glycosylation event, all while other protecting groups on the growing oligosaccharide remain in place.

The reactivity of the benzoyl group can also be modulated. For example, fluorobenzoyl groups have been investigated as alternatives that can be removed under conditions similar to acetyl groups, while still providing the stereodirecting benefits of a standard benzoyl group during glycosylation. nih.gov This fine-tuning of protecting group lability further expands the possibilities for complex orthogonal strategies. thieme-connect.de

The strategic placement of benzoyl groups, as seen in this compound, is therefore a key element in the design of efficient and controlled syntheses of complex carbohydrate structures. The ability to selectively remove these groups in the presence of a diverse array of other protecting groups is fundamental to the success of advanced carbohydrate synthesis. rsc.org

Lack of Specific Research Data for this compound

Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there is no specific research published on the chemical compound This compound . Consequently, the generation of a detailed, informative, and scientifically accurate article focusing solely on this compound, as per the requested outline, is not possible.

The search included queries for its synthesis, spectroscopic data (¹H NMR, ¹⁹F NMR, 2D NMR), and computational analysis (DFT, MD simulations). While a wealth of information exists for related compounds, such as other fluorinated monosaccharides, benzoylated glycosides, and general methodologies in carbohydrate chemistry, no studies were found that specifically investigate "this compound".

Without primary research data, any attempt to construct the requested article would involve speculation and extrapolation from other molecules, which would violate the core requirement for scientific accuracy and focus on the specified compound. Therefore, the detailed research findings, data tables, and specific discussions for each subsection of the provided outline cannot be produced.

Should research on "this compound" become available in the future, the requested article could then be generated.

Computational and Spectroscopic Characterization of 2,3,4 Tri O Benzoylpentopyranosyl Fluoride and Its Reactions

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Modeling of Transition States and Intermediate Species in Glycosylation

The mechanism of glycosylation reactions is complex and can proceed through various pathways, often conceptualized within the framework of the Winstein ion pair model. Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the structures and energies of transient species such as transition states and reaction intermediates.

In the glycosylation reactions involving 2,3,4-Tri-O-benzoylpentopyranosyl fluoride (B91410), the nature of the transition state is highly dependent on the reaction conditions, including the solvent and the nature of the activating Lewis acid. Theoretical models for related glycosyl fluorides, such as α-D-glucopyranosyl fluoride, suggest that the transition state can possess significant oxocarbenium ion character. nih.gov These models indicate a flattened conformation of the pyranose ring at the transition state. nih.gov For instance, studies on the hydrolysis of α-D-glucopyranosyl fluoride have modeled transition state structures with a flattened ⁴C₁ conformation. nih.gov

The reaction of α-D-glucopyranosyl fluoride with azide (B81097) ion, a model for Sₙ2-type glycosylation, has been shown through computational modeling constrained by kinetic isotope effects to proceed via a loose, "exploded" transition state. mdpi.com This suggests that the nucleophile and the leaving group are relatively far from the anomeric carbon at the transition state. The stereochemical outcome of glycosylation is not solely determined by the transition state structure but is also influenced by the topological control exerted by the enzyme or catalyst. nih.gov

For 2,3,4-Tri-O-benzoylpentopyranosyl fluoride, DFT calculations can be employed to model the transition states for its reactions with various glycosyl acceptors. These calculations would typically involve geometry optimization of the reactants, products, and the transition state connecting them. The computed energy barriers can then be correlated with experimentally observed reaction rates and stereoselectivities. The benzoyl protecting groups at C2, C3, and C4 are expected to influence the stability of the oxocarbenium-like transition state through electronic and steric effects.

Table 1: Key Parameters in Computational Modeling of Glycosylation Transition States
ParameterDescriptionRelevance to this compound
Anomeric C-F bond lengthThe distance between the anomeric carbon and the fluorine atom.Elongation of this bond in the transition state indicates the degree of leaving group departure.
Anomeric C-O bond length (to acceptor)The distance between the anomeric carbon and the oxygen of the glycosyl acceptor.Formation of this bond indicates the progress of nucleophilic attack.
Pyranose ring conformationThe geometry of the six-membered sugar ring (e.g., chair, boat, skew-boat).Often flattens towards an envelope or skew-boat conformation in the oxocarbenium-like transition state.
Charge distributionThe partial charges on the atoms, particularly the anomeric carbon and the ring oxygen.Indicates the development of positive charge and the oxocarbenium ion character.

Studies on the Fluorine Effect on Carbohydrate Reactivity

The fluorine atom at the anomeric position significantly influences the reactivity of the glycosyl donor. The strong electron-withdrawing nature of fluorine destabilizes the ground state of the glycosyl fluoride, making the anomeric carbon more electrophilic. However, the C-F bond is also very strong, which can increase the activation energy for its cleavage.

Studies on a series of fluorinated thiorhamnopyranosides have demonstrated that the electron-withdrawing capacity of substituents, including fluorine atoms, at other positions on the sugar ring can modulate the reactivity and stereochemical outcome of glycosylations. nih.gov Increased electron-withdrawing character can lead to more stable glycosyl triflate intermediates, which were identified by low-temperature ¹H NMR experiments. nih.gov While not directly at the anomeric position, these findings highlight the sensitivity of glycosylation reactions to the electronic effects of fluorine.

In the case of this compound, the anomeric fluorine atom renders the molecule more stable than other glycosyl halides, allowing for its isolation and purification. The reactivity can be "tuned" by the choice of Lewis acid activator. The benzoyl groups, being electron-withdrawing, are considered "disarming" protecting groups, which generally decrease the reactivity of the glycosyl donor compared to "arming" groups like benzyl (B1604629) ethers. This disarming effect, in combination with the anomeric fluorine, necessitates the use of potent activators for glycosylation.

The stereoselectivity of glycosylation with this compound is also influenced by the anomeric fluorine. The formation of either α- or β-glycosides can be controlled by the reaction mechanism. An Sₙ2-like pathway typically leads to inversion of configuration at the anomeric center, while an Sₙ1-like mechanism proceeding through a planar oxocarbenium ion intermediate may result in a mixture of anomers, with the product ratio often influenced by thermodynamic or kinetic factors.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and conformational preferences.

To date, a specific crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, studies on other fully esterified pentopyranosyl fluorides provide valuable insights into the likely conformation of this molecule. beilstein-journals.org Detailed NMR spectroscopic studies on a series of such compounds have shown that they predominantly adopt a conformation where the anomeric fluorine substituent is in an axial orientation. beilstein-journals.org This preference is supported by the analysis of vicinal and geminal ¹⁹F-¹H and ¹H-¹H coupling constants. beilstein-journals.org Therefore, it is highly probable that this compound also adopts a chair conformation with an axial C-F bond in the solid state. The bulky benzoyl groups at positions C2, C3, and C4 would likely occupy equatorial positions to minimize steric hindrance.

Table 2: Expected Solid-State Conformational Parameters for this compound (based on analogues)
ParameterExpected Value/ConformationBasis
Pyranose Ring ConformationChair (e.g., ⁴C₁ or ¹C₄)General principle for pyranoid rings.
Anomeric Fluorine OrientationAxialNMR studies on analogous fully esterified pentopyranosyl fluorides. beilstein-journals.org
Benzoyl Group Orientations (C2, C3, C4)EquatorialMinimization of steric interactions.

In-situ Spectroscopic Monitoring of Glycosylation Reactions

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable mechanistic information by detecting the formation and consumption of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for the in-situ monitoring of glycosylation reactions involving fluorinated sugars. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom is extremely sensitive to its chemical environment, making it an excellent probe for tracking the conversion of the glycosyl fluoride donor to the glycosidic product.

For the glycosylation of this compound, in-situ ¹⁹F NMR would allow for the direct observation of the disappearance of the signal corresponding to the anomeric fluorine of the starting material and the appearance of new signals if fluorinated intermediates or byproducts are formed. Similarly, ¹H and ¹³C NMR spectroscopy can be used to monitor the changes in the signals of the anomeric proton and carbon, as well as the protons and carbons of the glycosyl acceptor and the newly formed glycosidic linkage.

Low-temperature NMR experiments have been successfully used to detect and characterize transient intermediates in glycosylation reactions, such as glycosyl triflates. nih.gov This technique could be applied to reactions of this compound to identify the nature of the activated species. Furthermore, reaction kinetics can be determined by integrating the NMR signals over time, providing quantitative data on reaction rates under different conditions. This information is crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Glycosylation Methodologies

The historical reliance on stoichiometric, and often toxic, heavy-metal promoters for activating glycosyl fluorides presents significant drawbacks concerning atom economy and environmental impact. beilstein-journals.orgbeilstein-journals.org A primary focus of future research is the development of greener alternatives that minimize waste and hazardous reagents.

Emerging strategies include:

Metal-Free Promoting Media: The use of liquid sulfur dioxide (SO₂) as a promoter-free reaction medium has shown promise for the glycosylation of both armed and disarmed glycosyl fluorides. This method avoids metal-based activators entirely, relying on the properties of the solvent to facilitate the reaction. beilstein-journals.orgbeilstein-journals.org Similarly, supercritical CO₂, a non-toxic and environmentally benign solvent, has been explored as a weakly Lewis acidic medium for glycosylations. beilstein-journals.org

Photocatalysis: Visible-light photocatalysis offers a powerful and sustainable approach to activate glycosyl donors under mild conditions. rsc.orgrsc.org These methods often use an organic dye or an iridium-based photocatalyst that, upon irradiation with light (e.g., from blue LEDs), can initiate an electron transfer process to activate a stable glycosyl donor. nih.gov While many initial studies focused on more reactive "armed" donors, recent work has demonstrated the potential for activating disarmed thioglycosides, with research expanding to include stable donors like glycosyl fluorides. rsc.org The development of photocatalytic systems that efficiently activate disarmed pentopyranosyl fluorides is a significant future goal.

Enzymatic Synthesis: Glycosynthases, which are engineered glycosidases, can form glycosidic bonds using activated donors like glycosyl fluorides without the risk of product hydrolysis. nih.gov Expanding the toolkit of glycosynthases that can accept benzoylated pentose (B10789219) donors would provide a highly selective and sustainable route to complex pentose-containing oligosaccharides.

Exploration of Novel Activating Systems for Disarmed Glycosyl Fluorides

The low reactivity of 2,3,4-Tri-O-benzoylpentopyranosyl fluoride (B91410) necessitates potent activation methods. While traditional approaches required harsh, stoichiometric Lewis acids, the frontier of research lies in developing highly efficient catalytic systems. acs.orgresearchgate.net The challenge is to overcome the deactivation of the catalyst by the fluoride ion generated during the reaction. acs.org

Key areas of exploration include:

Revisiting Classical Reagents: Recent studies have revealed that boron trifluoride etherate (BF₃·Et₂O), a classic Lewis acid, can act as a highly efficient catalyst (at loadings as low as 1 mol%) for activating a broad range of disarmed glycosyl fluorides. acs.orgnih.govresearchgate.net This high catalytic turnover is achieved under anhydrous conditions in a glovebox, where mechanistic studies suggest that a synergistic effect between BF₃ and SiF₄ (formed from in-situ generated HF reacting with glass vessels) is crucial for the high reactivity. acs.orgnih.gov

Lewis Acid-Assisted Brønsted Acids: Catalytic systems based on tris(pentafluorophenyl)borane (B72294), (C₆F₅)₃B, have proven effective for disarmed glycosyl fluorides. bohrium.comrsc.org The active catalyst is believed to be an adduct formed with HF, [(C₆F₅)₃B·(HF)n], which functions as a powerful Brønsted acid capable of activating the C-F bond catalytically. rsc.org

Other Novel Promoters: A wide array of fluorophilic reagents and protic acids continue to be investigated, including systems like Cp₂MCl₂–AgClO₄ (M = Zr, Hf), TfOH, and HClO₄, with the goal of achieving high stereoselectivity and yield under milder, catalytic conditions. researchgate.netcapes.gov.brnih.gov

Below is a table comparing activating systems applicable to disarmed glycosyl fluorides.

Activator SystemCatalyst LoadingKey ConditionsDonor TypeOutcome
BF₃·Et₂O 1 mol%Nitrogen-filled glovebox, no dehydrating agentDisarmed Glucosyl & Mannosyl FluoridesEfficient glycosylation in high yields. acs.orgnih.gov
(C₆F₅)₃B·(H₂O)n 10-20 mol%Presence of molecular sieves (HF scavenger)Disarmed Glucosyl, Galactosyl, Mannosyl FluoridesGood to excellent yields for O- and C-glycosides. rsc.org
Liquid SO₂ SolventNo external additive, sealed reactor (80-100 °C)Disarmed Glucosyl & Mannosyl FluoridesModerate to excellent yields without a metal promoter. beilstein-journals.org
I₂ / Visible Light 2.5 mol%Household LED, O₂ atmosphereDisarmed ThioglycosidesSluggish reaction but with high 1,2-trans selectivity. rsc.org

Advanced Computational Design of Glycosylation Strategies

The prediction of glycosylation outcomes remains a significant challenge due to the interplay of numerous factors. Advanced computational methods are transitioning from explanatory tools to predictive engines, promising to accelerate the development of glycosylation strategies for donors like 2,3,4-Tri-O-benzoylpentopyranosyl fluoride.

Density Functional Theory (DFT): DFT calculations are instrumental in providing a deep understanding of reaction mechanisms. They can be used to model the ionization of glycosyl donors and determine the conformations and relative stabilities of key intermediates, such as oxocarbenium ions. nih.gov By studying how protecting groups (like benzoyl) and the anomeric leaving group (fluoride) influence the stability of these intermediates, researchers can rationally design reaction conditions to favor a desired stereochemical outcome. nih.govnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): AI-driven approaches are emerging as a powerful tool in glycochemistry. nih.gov While much of the current work focuses on predicting glycosylation sites on proteins, the same principles are being applied to chemical glycosylation. nih.govmdpi.com An artificial neural network (ANN) could be trained on a large dataset of reactions involving various donors (including disarmed pentosyl fluorides), acceptors, catalysts, and solvents to predict yields and stereoselectivity. nih.gov This data-driven approach requires minimal knowledge of the underlying reaction mechanism and could rapidly optimize reaction conditions, reducing the need for extensive empirical screening. nih.govnih.gov

Computational ApproachApplication in GlycosylationPotential Impact on this compound
Density Functional Theory (DFT) Modeling reaction pathways and transition states. nih.gov Analyzing stereoelectronic effects of protecting groups. nih.govProvides a rational basis for selecting catalysts and solvents to control stereoselectivity.
Machine Learning (ANN, etc.) Predicting glycosylation sites on proteins. mdpi.comresearchgate.netuic.edu Predicting reaction outcomes (yield, selectivity). nih.govAccelerates reaction optimization by predicting the best conditions, saving time and resources.
Molecular Dynamics (MD) Simulating glycan conformation and dynamics. researchgate.netPredicts the 3D structure of products formed from the pentosyl donor, aiding in biological application design.

Expanded Applications in Synthetic Glycobiology and Materials Science

The ability to efficiently incorporate fluorinated pentoses into larger structures opens up new frontiers in biology and materials science.

Synthetic Glycobiology: Building blocks such as this compound are essential for the chemical synthesis of well-defined oligosaccharides and glycoconjugates. These synthetic glycans are invaluable tools for:

Probing Protein-Carbohydrate Interactions: Synthesized pentose-containing structures can be used to study the binding specificity of lectins and other carbohydrate-binding proteins. nih.gov The fluorine atom itself can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy to monitor binding events without interference from other signals in a biological sample. acs.orgnih.gov

Enzyme Inhibition: Fluorinated sugars can act as mechanism-based inhibitors of glycosidases and glycosyltransferases, which is crucial for studying their function and for therapeutic development. nih.gov

Glycoengineering: The enzymatic transfer of fluorinated sugars to proteins or lipids allows for the creation of modified biomolecules with unique properties. nih.gov

Materials Science: The incorporation of fluorinated carbohydrates into synthetic polymers or onto surfaces is an emerging area of research. Fluorination can significantly alter the physical properties of a molecule, including its hydrophobicity, thermal stability, and self-assembly characteristics. nih.govresearchgate.net Future applications could involve using this compound to synthesize:

Fluorinated Glycopolymers: Polymers containing pentose units could have applications as new biocompatible materials or hydrogels.

Functional Surfaces: Self-assembled monolayers of pentose-containing molecules on gold or silicon surfaces could be used to create biosensors or materials that resist non-specific protein adsorption.

Deeper Understanding of Fluorine's Stereoelectronic Effects in Pyranosyl Systems

A fundamental understanding of the stereoelectronic effects governing the reactivity of this compound is crucial for controlling its glycosylation reactions. Future research will continue to dissect these intricate effects.

Influence of Protecting Groups: The electron-withdrawing nature of the benzoyl groups at the C2, C3, and C4 positions significantly modulates the electronic properties of the pyranose ring. This "disarming" effect reduces the electron density at the anomeric center, which destabilizes the formation of the positively charged oxocarbenium ion intermediate that is a key step in many glycosylation mechanisms. wikipedia.org This makes the donor less reactive but can also be harnessed to improve stereoselectivity by shifting the reaction mechanism towards a more controlled, Sₙ2-like pathway. nih.gov

Gas-Phase Spectroscopy and Computational Chemistry: The combination of cryogenic infrared spectroscopy of mass-selected ions with DFT calculations has become a powerful tool for directly observing the structure of glycosyl cation intermediates in the gas phase. nih.gov These studies have shown that even with disarming protecting groups, neighboring groups can participate in stabilizing the anomeric cation, forming dioxolenium ions that effectively shield one face of the molecule and direct the stereochemical outcome of the glycosylation. nih.gov Applying these advanced techniques to pentopyranosyl systems will provide unprecedented insight into their reaction intermediates and stereodirecting influences.

Q & A

Q. Table 1: Common Reagents for Synthesis

Reagent TypeExample CompoundsRoleReference
Benzoylation AgentsBenzoic acid derivativesHydroxyl protection
Fluorination AgentsSOCl₂, TFAAAnomeric substitution

Advanced: How can researchers optimize the stereoselective formation of the glycosyl fluoride moiety?

Methodological Answer:
Stereoselectivity depends on:

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can stabilize transition states, favoring β-anomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic fluoride attack, improving α/β ratios.
  • Kinetic Control : Low temperatures (-20°C) and slow reagent addition minimize epimerization. Monitor via ¹⁹F NMR to track stereochemical outcomes .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to confirm benzoyl group integration and ¹⁹F NMR to verify anomeric fluorination (δ ~ -150 to -200 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the anomeric configuration .

Advanced: How do competing reaction pathways during benzoylation impact product purity?

Methodological Answer:
Side reactions include:

  • Over-benzoylation : Excess benzoyl chloride can esterify unintended hydroxyl groups. Use stoichiometric control (3.0–3.2 eq. benzoyl chloride) and TLC monitoring (hexane:EtOAc = 3:1) .
  • Solvolysis : Hydrolysis of benzoyl esters in humid conditions. Maintain anhydrous environments (e.g., molecular sieves) and inert gas purging .

Q. Table 2: Troubleshooting Benzoylation

IssueMitigation StrategyReference
Over-benzoylationStrict stoichiometric control
SolvolysisAnhydrous solvents, N₂ atmosphere

Basic: What safety precautions are critical when handling fluorinated intermediates?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with fluorides .
  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts (e.g., HF gas) .
  • Waste Disposal : Neutralize fluoride waste with calcium carbonate before disposal .

Advanced: How can researchers address contradictions in reported reactivity data for glycosyl fluorides?

Methodological Answer:
Discrepancies often arise from:

  • Moisture Sensitivity : Trace water degrades glycosyl fluorides, altering reactivity. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Catalyst Purity : Residual palladium in catalysts (e.g., Pd(PPh₃)₄) can catalyze side reactions. Purify via column chromatography (SiO₂, EtOAc/hexane) .

Basic: What role does the benzoyl group play in stabilizing the pentopyranosyl fluoride structure?

Methodological Answer:
Benzoyl groups:

  • Steric Shielding : Protect the glycosidic bond from nucleophilic attack, enhancing shelf stability .
  • Electronic Effects : Electron-withdrawing benzoyl esters stabilize the oxocarbenium ion transition state during glycosylation .

Advanced: What strategies improve yields in large-scale fluorination reactions?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat dissipation .
  • Pre-activation : Pre-treat the anomeric hydroxyl with TFAA to form a reactive intermediate before fluorination .

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